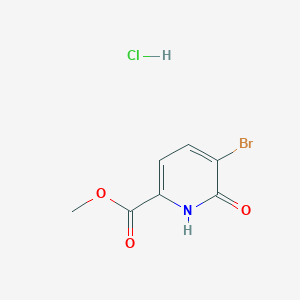
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride: is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromo-2-methylpyridine with an oxidizing agent to introduce the oxo group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and in the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 5-Bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and oxo groups. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H7BrClNO3 |
|---|---|
Peso molecular |
268.49 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6BrNO3.ClH/c1-12-7(11)5-3-2-4(8)6(10)9-5;/h2-3H,1H3,(H,9,10);1H |
Clave InChI |
OOKZCHHRAMGMKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C(=O)N1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

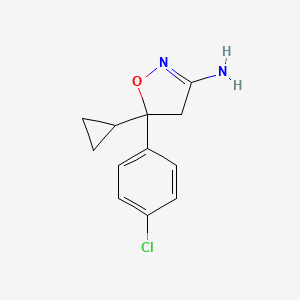

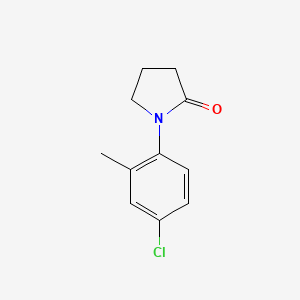


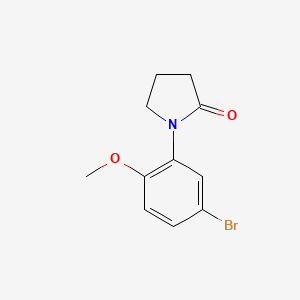



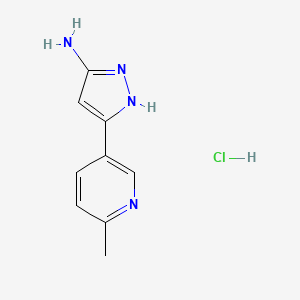
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
